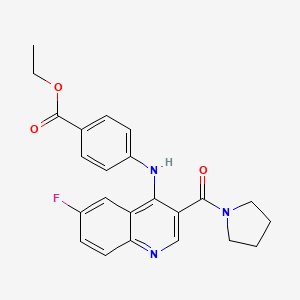

Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c1-2-30-23(29)15-5-8-17(9-6-15)26-21-18-13-16(24)7-10-20(18)25-14-19(21)22(28)27-11-3-4-12-27/h5-10,13-14H,2-4,11-12H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJOKHPDBFLHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the quinoline core.

Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom and the pyrrolidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This versatility makes it an essential component in synthetic organic chemistry.

Biology

Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer properties. This compound is being investigated for its potential to inhibit bacterial DNA gyrase or topoisomerase enzymes, which are critical for bacterial replication and survival. The compound's efficacy against various pathogens is under exploration, particularly against resistant strains.

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic effects. It has shown promise in targeting malaria parasites by disrupting their heme detoxification pathway. The accumulation of toxic heme within the parasite leads to cell death, presenting a potential avenue for antimalarial drug development. Furthermore, its activity against other infectious diseases is being assessed.

Industry

Beyond its biological applications, this compound is utilized in the development of new materials and as a precursor in synthesizing dyes and pigments. Its chemical stability and reactivity make it suitable for industrial applications where complex organic compounds are required.

Antimicrobial Activity

A study on related quinoline derivatives demonstrated significant antimicrobial activity against various bacteria and fungi. The derivatives were tested using the disc diffusion method and showed varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may exhibit similar properties.

Antimalarial Research

Research focusing on quinoline derivatives has highlighted their potential in treating malaria due to their ability to target the Plasmodium species . The specific mechanisms by which these compounds operate provide insights into developing new treatments that could circumvent existing drug resistance.

Mechanism of Action

The mechanism of action of Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate is primarily related to its interaction with biological targets such as enzymes. The quinoline core can intercalate with DNA, inhibiting the activity of enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This inhibition can lead to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline Derivatives with Varied 3-Position Substituents

The 3-position substituent on the quinoline core significantly influences biological activity and physicochemical properties. For example:

- Compounds (5a–m): These derivatives feature aroyl or benzenesulfonyl groups at position 7 and a carboxylic acid at position 3. The synthesis involves reacting an amine intermediate with aroyl/benzenesulfonyl halides in a DCM/EtOH solvent system with triethylamine as a base .

- The target compound’s ethyl benzoate linkage at position 4 diverges from the carboxylic acid moiety common in fluoroquinolones, which could alter antibacterial specificity or solubility.

Ethyl Benzoate Derivatives with Amino-Linked Heterocycles

Ethyl benzoate esters with amino-linked heterocycles are explored for diverse applications:

- Compounds (e.g., AKOS003599083): These analogs include thienoquinoline cores and trifluoromethyl substituents. The thienoquinoline moiety may confer distinct electronic properties compared to the target compound’s quinoline core, affecting π-π stacking interactions in biological targets. Additionally, trifluoromethyl groups enhance metabolic stability and lipophilicity (logP), whereas the target compound’s pyrrolidine-1-carbonyl group balances polarity and hydrogen-bonding capacity .

Research Findings and Hypothetical Activity

- Antimicrobial Potential: The 6-fluoroquinoline scaffold is a hallmark of DNA gyrase inhibitors. The target compound’s pyrrolidine-1-carbonyl group may mimic the cyclopropyl moiety in fluoroquinolones, suggesting possible antibacterial activity .

- Kinase Inhibition: Quinoline derivatives often target kinases (e.g., EGFR). The ethyl benzoate group could modulate selectivity compared to ’s carboxylic acid derivatives, which may exhibit higher polarity and lower cell penetration .

Physicochemical and Commercial Considerations

- LogP and Solubility : The ethyl ester in the target compound likely increases logP (estimated ~3.5) compared to ’s carboxylic acids (logP ~1.5–2.0), enhancing blood-brain barrier penetration.

- Commercial Availability: highlights supplier availability for analogs, indicating research interest in ethyl benzoate-heterocycle hybrids.

Biological Activity

Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a fluorine atom, a pyrrolidine-1-carbonyl group, and an ethyl benzoate moiety. The unique structure is expected to influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may bind to specific receptors, modulating signal transduction pathways that are crucial for cellular responses.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinoline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A comparative analysis highlights the following findings:

| Compound | Activity | Model |

|---|---|---|

| Compound A | Cytotoxicity | FaDu hypopharyngeal tumor cells |

| This compound | Potential anticancer activity | TBD |

The mechanism involves the activation of apoptotic pathways and inhibition of proliferative signals, similar to other quinoline derivatives .

Antimicrobial Activity

Quinoline-based compounds have also demonstrated antimicrobial properties. The presence of the pyrrolidine moiety enhances the interaction with microbial targets, potentially leading to increased efficacy against various pathogens. Studies indicate that:

- In vitro tests show significant inhibition against Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Quinoline Derivatives : Research indicated that modifications in the quinoline structure could enhance cytotoxicity against cancer cell lines compared to traditional chemotherapeutics .

- Antimicrobial Testing : A series of quinoline derivatives were evaluated for their antimicrobial activity, revealing that modifications such as fluorination improved efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Fluorinated quinolines are often synthesized via Gould-Jacobs cyclization or Friedländer annulation. For example, 6-fluoroquinoline derivatives can be generated using trifluoroacetic acid as a cyclization promoter under reflux conditions .

- Pyrrolidine-1-carbonyl introduction : Amide coupling (e.g., using EDC/HOBt or DCC) between quinoline-3-carboxylic acid and pyrrolidine is critical. Solvents like DMF or dichloromethane and temperatures of 0–25°C are typical .

- Esterification : Ethyl benzoate derivatives are synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Reaction monitoring via TLC or HPLC is essential to avoid over-alkylation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm the quinoline proton environment (e.g., aromatic protons at δ 8.1–8.9 ppm) and pyrrolidine carbonyl resonance (δ ~165–170 ppm). Ethyl ester protons appear as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error. Isotopic patterns for fluorine (19F) should align with theoretical distributions .

- X-ray Crystallography : Single-crystal XRD (using SHELXL for refinement) resolves bond lengths and angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.89 Å, b = 10.24 Å) are common for quinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or twinning?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption effects. For twinned crystals, apply SHELXD for structure solution and TWINLAW for matrix determination .

- Refinement Strategies : In SHELXL, use BASF and HKLF5 instructions to model twinning. For polymorphs, compare unit cell parameters (e.g., α, β, γ angles) and hydrogen-bonding networks to identify packing differences .

- Validation : Cross-check R-factors (Rint < 0.05) and residual electron density maps (<1 eÅ−3) to ensure model accuracy .

Q. What strategies are recommended for designing analogues of this compound to study structure-activity relationships (SAR) against biological targets?

- Methodological Answer :

- Core Modifications : Replace the pyrrolidine-1-carbonyl group with piperazine (e.g., 4-(methylsulfonyl)piperazine) to alter steric and electronic properties. Substituent effects on quinoline (e.g., 6-fluoro vs. 6-chloro) can be studied via Suzuki-Miyaura coupling .

- Functional Group Variation : Substitute the ethyl benzoate with methyl or tert-butyl esters to probe metabolic stability. Use logP calculations (e.g., Molinspiration) to predict bioavailability .

- Biological Assays : Test analogues against target enzymes (e.g., aldehyde dehydrogenase 1A1) using fluorescence-based assays. IC50 values should be compared with the parent compound to identify critical pharmacophores .

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., hydrolysis of the ester group) during synthesis?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or THF to prevent ester hydrolysis. Add molecular sieves (3Å) to scavenge water .

- Temperature Control : Maintain reactions at 0–5°C during acid-sensitive steps (e.g., amide coupling). Avoid prolonged heating (>80°C) to minimize decomposition .

- Workup Protocols : Quench reactions with ice-cold water and extract products into ethyl acetate. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the ester .

Q. What analytical techniques are most effective for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 37°C for 24h.

- Oxidative stress : 3% H2O2 in PBS.

- Photolysis : UV light (254 nm) for 48h .

- Analysis : Monitor degradation via UPLC-PDA (e.g., Waters Acquity) with a C18 column. Major degradation products (e.g., hydrolyzed benzoic acid) are identified using Q-TOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.